Zidebactam

Übersicht

Beschreibung

Zidebactam ist ein neuartiges, nicht-β-Lactam-Bicyclo-Acylhydrazid-Antibiotikum, das von Wockhardt entwickelt wurde. Es ist bekannt für seinen dualen Wirkmechanismus, der die Bindung an das Penicillin-bindende Protein 2 und die Hemmung von β-Lactamase-Enzymen umfasst. Diese Verbindung ist besonders wirksam gegen gramnegative Bakterien, was sie zu einem vielversprechenden Kandidaten für die Behandlung resistenter Infektionen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zidebactam beinhaltet eine konvergente Strategie, die die Kupplung des Natriumsalzes von Diazabicyclooctancarbonsäure mit Boc-®-(-)-Ethylnipecotathydrazid umfasst. Der Prozess beinhaltet mehrere chemische Umwandlungen, darunter stereoselektive Synthese und chirale Auflösung. Die Summenformel von this compound lautet C13H21N5O7S.2H2O .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt demselben Syntheseweg, jedoch in größerem Maßstab. Der Prozess stellt die Produktion von chiral reinem this compound mit hoher Ausbeute und Reinheit sicher. Die stabile Natriumsalzform der Verbindung wird hergestellt, um ihre Stabilität und Handhabung zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zidebactam unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Es ist besonders empfindlich gegenüber sauren, basischen und oxidativen Bedingungen, was zur Bildung von Abbauprodukten führt .

Häufige Reagenzien und Bedingungen

Hydrolyse: this compound wird mit Wasser oder wässrigen Lösungen hydrolytischen Bedingungen ausgesetzt.

Oxidation: Oxidative Bedingungen beinhalten die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Substitution: Substitutionsreaktionen können Reagenzien wie Benzylhydroxylaminhydrochlorid beinhalten.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Abbauprodukte und Verunreinigungen, die mit fortschrittlichen chromatographischen Techniken identifiziert und quantifiziert werden .

Wissenschaftliche Forschungsanwendungen

Zidebactam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der β-Lactamase-Hemmung und der Wechselwirkungen mit Penicillin-bindenden Proteinen verwendet.

Biologie: this compound wird in mikrobiologischen Studien eingesetzt, um seine Auswirkungen auf gramnegative Bakterien zu verstehen.

Medizin: Es befindet sich in der klinischen Entwicklung zur Behandlung von komplizierten Harnwegsinfektionen und anderen resistenten Infektionen.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antibiotika-Formulierungen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch einen dualen Wirkmechanismus:

Bindung an Penicillin-bindendes Protein 2: Dies hemmt die bakterielle Zellwandsynthese, was zum Zelltod führt.

Hemmung von β-Lactamase-Enzymen: Dies verhindert den Abbau von β-Lactam-Antibiotika und erhöht deren Wirksamkeit

Wirkmechanismus

Zidebactam exerts its effects through a dual mechanism of action:

Binding to Penicillin-Binding Protein 2: This inhibits bacterial cell wall synthesis, leading to cell death.

Inhibition of β-Lactamase Enzymes: This prevents the degradation of β-lactam antibiotics, enhancing their efficacy

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Avibactam

- Relebactam

- Vaborbactam

- Nacubactam

- ETX2514

Vergleich

Zidebactam ist aufgrund seines dualen Wirkmechanismus, der sowohl die Bindung an das Penicillin-bindende Protein 2 als auch die Hemmung von β-Lactamase umfasst, einzigartig. Dies macht es im Vergleich zu anderen β-Lactamase-Hemmern effektiver gegen ein breiteres Spektrum von gramnegativen Bakterien .

Die Kombination von this compound mit Cefepim (WCK 5222) ist besonders bemerkenswert, da sie die Wirksamkeit von Cefepim gegen resistente Bakterienstämme erhöht .

Biologische Aktivität

Zidebactam, a novel diazabicyclooctane (DBO), has emerged as a significant compound in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action involves both β-lactamase inhibition and direct binding to penicillin-binding protein 2 (PBP2), making it an important adjunct in combination therapies, particularly with cefepime.

This compound operates through dual mechanisms:

- β-lactamase Inhibition : It inhibits class A, class C, and some class D β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

- Direct Antibacterial Activity : By binding to PBP2, this compound exhibits antibacterial activity independent of β-lactamase presence, enhancing the efficacy of other β-lactams like cefepime.

In Vitro Activity

Numerous studies have evaluated the in vitro activity of this compound, often in combination with cefepime. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC Range (mg/L) | Notes |

|---|---|---|

| Escherichia coli | 0.12 - 0.5 | Effective against most strains, including those with ESBL and AmpC. |

| Klebsiella pneumoniae | 0.12 - 0.5 | Similar susceptibility as E. coli; effective against KPC producers. |

| Pseudomonas aeruginosa | 4 - 16 | High susceptibility noted; effective against AmpC and metallo-β-lactamase producers. |

| Acinetobacter baumannii | >32 | Limited efficacy; however, potentiation observed with cefepime. |

| Stenotrophomonas maltophilia | >32 | Potentiation of cefepime activity observed; limited standalone efficacy. |

Clinical Case Studies

- Compassionate Use Case : A notable case involved an immunocompromised patient with a disseminated infection caused by an NDM-producing XDR Pseudomonas aeruginosa. The patient was treated with cefepime/zidebactam under compassionate use, resulting in clinical improvement and negative blood cultures within days . This case underscores this compound's potential as a salvage therapy for resistant infections.

- Combination Therapy Studies : In studies evaluating the combination of this compound with sulbactam against carbapenem-resistant Acinetobacter baumannii (CRAB), this compound restored sulbactam susceptibility in 91% of tested isolates, demonstrating significant synergy . This highlights this compound's role in enhancing the efficacy of existing antibiotics.

Research Findings

Research has consistently shown that this compound significantly enhances the activity of cefepime against resistant strains:

- In vitro Studies : this compound combined with cefepime inhibited over 99% of Enterobacteriaceae at MICs ≤8 mg/L, including those producing various β-lactamases .

- Global Isolate Collection : A study involving a global collection of clinical isolates indicated that cefepime/zidebactam was highly effective against strains from various regions, with notable activity against carbapenem-resistant isolates .

Eigenschaften

IUPAC Name |

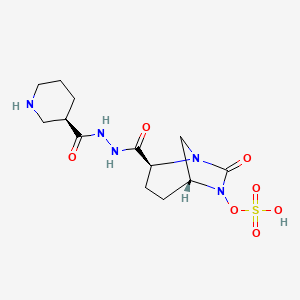

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.